2-amino-N-methyl-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

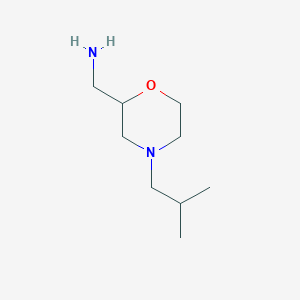

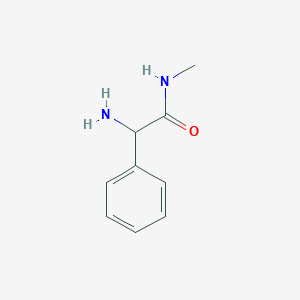

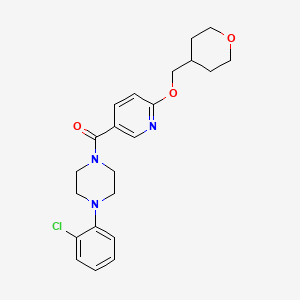

“2-amino-N-methyl-2-phenylacetamide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12) . This indicates the presence of a phenyl group (C6H5-) and an acetamide group (CH3CONH2) in the molecule. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . and 95% . The compound is also available in the form of a hydrochloride salt .Wissenschaftliche Forschungsanwendungen

Muscarinic M(3) Receptor Antagonist

A study by Mitsuya et al. (2000) explored a series of 2-phenylacetamides, specifically focusing on their role as muscarinic M(3) receptor antagonists. This research aimed at developing compounds for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The team identified compounds with high selectivity for M(3) over M(2) receptors, demonstrating potential clinical applications in conditions where M(3) over M(2) selectivity is desirable (Mitsuya et al., 2000).

Catalysis in Aqueous Media

Kumar et al. (2013) developed a boric acid-catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide in water. This method was efficient in converting the synthesized 2-arylamino-2-phenylacetamides into α-amino acid via acidic hydrolysis, highlighting a novel approach for synthesis in aqueous media (Kumar et al., 2013).

Structural and Vibrational Properties

Research by Petrović et al. (1988) investigated the structural and vibrational properties of various N-methyl-N-substituted 2-phenylacetamides. Their study provided insights into the conformational isomers of these compounds, contributing to a better understanding of their structural behavior (Petrović et al., 1988).

Solubility and Dissolution Properties

Li et al. (2019) studied the solubility behavior of 2-phenylacetamide in various solvents. Their research provided valuable data on the equilibrium solubility and dissolution properties of 2-phenylacetamide, which is crucial for its development in industrial applications (Li et al., 2019).

Estrogen-Like Effects

Zeng et al. (2018) explored the estrogen-like effects of 2-phenylacetamide isolated from the seeds of Lepidium apetalum. Their findings revealed that 2-phenylacetamide could promote cell proliferation and increase uterus index in mice, indicating potential applications in treating perimenopause syndrome (Zeng et al., 2018).

Nanoparticle Catalyzed Reactions

Another study by Kumar et al. (2013) reported the use of ZnO nanoparticles to catalyze the Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide. This approach highlighted the efficiency and environmental friendliness of using nanoparticles in catalysis (Kumar et al., 2013).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-amino-N-methyl-2-phenylacetamide” are not mentioned in the search results, it’s worth noting that similar compounds are being investigated for their potential therapeutic properties . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

Wirkmechanismus

Mode of Action

methyl group and an amino group , which could potentially interact with various biological targets. The phenyl group could also play a role in its interaction with its targets .

Biochemical Pathways

Given its structure, it could potentially affect pathways involvingamino acids and phenyl groups .

Pharmacokinetics

It’s known that the compound is asolid at room temperature , which could influence its absorption and distribution. Its molecular weight is 200.67 , which could also impact its pharmacokinetic properties.

Action Environment

The action of 2-amino-N-methyl-2-phenylacetamide could potentially be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it’s known to be stable at room temperature . Other factors, such as pH and the presence of other compounds, could also influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-amino-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKJABDQUZLZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)

![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)